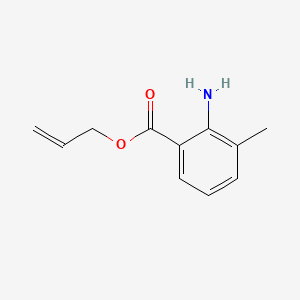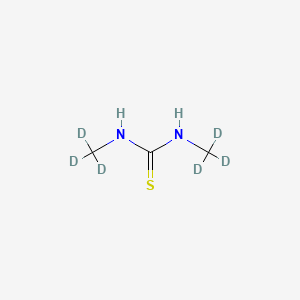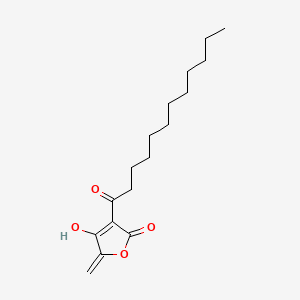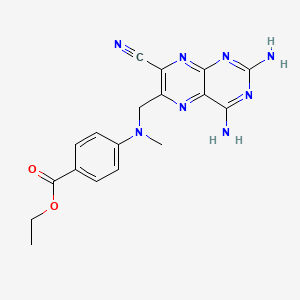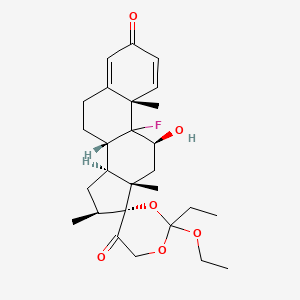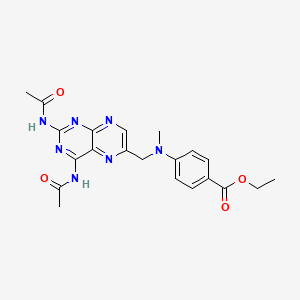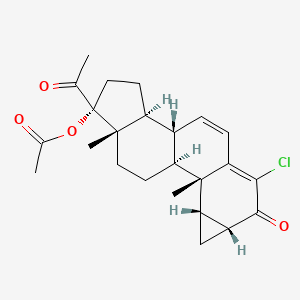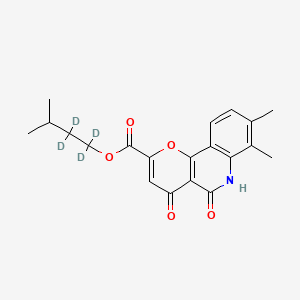
Repirinast-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Repirinast-d4, also known as 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid 3-Methylbutyl-d4 Ester, is a deuterium-labeled derivative of Repirinast. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Repirinast. The molecular formula of this compound is C20H17D4NO5, and it has a molecular weight of 359.41 .
准备方法
The synthesis of Repirinast-d4 involves the incorporation of deuterium atoms into the Repirinast molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving precise control of reaction conditions to achieve high purity and yield .
化学反应分析
Repirinast-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Repirinast-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Repirinast in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Repirinast.
Drug Development: Used as a reference standard in the development and validation of analytical methods for Repirinast.
Biomedical Research: Exploring the potential therapeutic effects of Repirinast in conditions such as asthma, chronic kidney disease, and non-alcoholic steatohepatitis
作用机制
Repirinast-d4, like Repirinast, exerts its effects by inhibiting the synthesis or action of leukotrienes. Leukotrienes are inflammatory mediators that play a key role in conditions such as asthma. By inhibiting leukotriene synthesis, this compound helps reduce bronchoconstriction and mucus production, making breathing easier for individuals with asthma. The molecular targets involved in this mechanism include receptors on mast cells, which are prevented from degranulating and releasing proinflammatory mediators .
相似化合物的比较
Repirinast-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Deuterium-labeled compounds are valuable in research because they allow for precise tracking and quantification in metabolic studies. Similar compounds to this compound include:
Repirinast: The non-deuterated form of this compound, used for similar therapeutic purposes.
Disodium Cromoglycate: Another antiallergic agent used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist used to manage asthma and allergic rhinitis.
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by allowing for more accurate tracking and analysis.
属性
IUPAC Name |
(1,1,2,2-tetradeuterio-3-methylbutyl) 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIAEMCQGTTIR-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C([2H])([2H])OC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
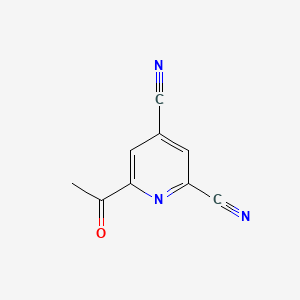
![3H-Benzofuro[3,2-c]pyrazole, 3a,8-bta--dihydro- (9CI)](/img/new.no-structure.jpg)
